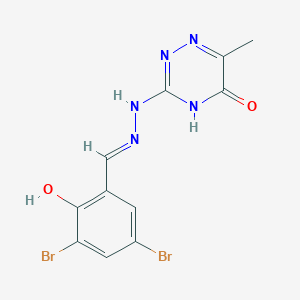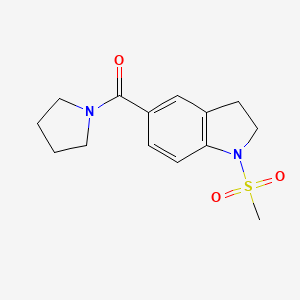![molecular formula C19H20F4N2 B6061077 1-(3-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B6061077.png)
1-(3-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a chemical compound that belongs to the class of piperazines. It has been widely studied for its potential applications in scientific research.
作用机制
The mechanism of action of 1-(3-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine involves its interaction with various receptors and neurotransmitters in the brain. It has been shown to bind to serotonin and dopamine receptors, leading to an increase in their levels in the brain. It also inhibits the reuptake of serotonin and dopamine, leading to a prolonged effect of these neurotransmitters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine include an increase in the levels of serotonin and dopamine in the brain. This can lead to enhanced mood, increased motivation, and improved cognitive function. It has also been shown to have anxiolytic and antidepressant effects.
实验室实验的优点和局限性
The advantages of using 1-(3-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine in lab experiments include its high affinity for serotonin and dopamine receptors, which makes it a useful tool for studying the role of these neurotransmitters in various physiological processes. Its ability to inhibit the reuptake of these neurotransmitters also makes it useful for studying their effects on behavior and cognition.
One limitation of using 1-(3-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine in lab experiments is its potential toxicity. It has been shown to have neurotoxic effects at high doses, which can limit its use in certain experiments. It is also important to note that the effects of this compound may vary depending on the experimental model used.
未来方向
There are several future directions for research on 1-(3-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. It has also been suggested that this compound may have potential as a cognitive enhancer.
Another area of future research is the development of new compounds based on the structure of 1-(3-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine. These compounds may have improved efficacy and reduced toxicity compared to the parent compound.
Conclusion:
1-(3-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have an affinity for several receptors, including serotonin and dopamine receptors, and has been found to inhibit the reuptake of these neurotransmitters. It has several potential applications in the treatment of psychiatric disorders and as a cognitive enhancer. However, its potential toxicity at high doses should be taken into consideration when using it in lab experiments.
合成方法
The synthesis of 1-(3-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine involves the reaction of 3-fluorobenzyl chloride and 2-(trifluoromethyl)benzylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or toluene. The resulting product is purified by column chromatography to obtain the desired compound.
科学研究应用
1-(3-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine has been extensively studied for its potential applications in scientific research. It has been shown to have an affinity for several receptors, including serotonin and dopamine receptors. It has also been found to inhibit the reuptake of serotonin and dopamine, leading to an increase in their levels in the brain.
属性
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F4N2/c20-17-6-3-4-15(12-17)13-24-8-10-25(11-9-24)14-16-5-1-2-7-18(16)19(21,22)23/h1-7,12H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSADJFAJSPCMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)CC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Fluorophenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[1-(3-furoyl)-2-pyrrolidinyl]-N-methyl-N-(1H-pyrazol-5-ylmethyl)-2-thiophenecarboxamide](/img/structure/B6061008.png)

![2-[(3,4-dimethylphenyl)amino]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6061021.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(methoxyacetyl)-3-piperidinyl]piperazine](/img/structure/B6061035.png)
![1'-[(4-hydroxy-2-quinazolinyl)methyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6061043.png)
![{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6061048.png)
![N-1,3-benzothiazol-2-yl-2-[(5-benzyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6061054.png)
![5-[3-(benzyloxy)benzylidene]-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6061059.png)
![3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate](/img/structure/B6061062.png)
![5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide](/img/structure/B6061075.png)
![1-(4-bromophenyl)-5-[4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6061076.png)
![{4-[2-(4-morpholinyl)ethoxy]phenyl}(phenyl)methanone oxalate](/img/structure/B6061083.png)
![2-{[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B6061088.png)